1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane

Surface Chemistry Gas Chromatography Silylation

Silica surface deactivation with standard HMDS yields insufficient hydrophobicity for high-temperature GC. TPDMDS generates sterically bulky diphenylmethylsiloxysilane surface groups at ~350°C, delivering superior thermal stability. • Distinct 350°C processing window-unlike HMDS (<350°C) or DPTMDS (<250°C)-for controlled surface chemistry • ~70-80% exclusion from narrow pore entrances enables external-surface-selective modification of mesoporous materials • Bulky bis(methyldiphenylsilyl) protection for alcohols/amines; enhanced stability vs standard TMS groups ≥95% (GC) purity; bulk quantities available.

Molecular Formula C26H27NSi2
Molecular Weight 409.7 g/mol
CAS No. 7453-26-1
Cat. No. B1580946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane
CAS7453-26-1
Molecular FormulaC26H27NSi2
Molecular Weight409.7 g/mol
Structural Identifiers
SMILESC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H27NSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3
InChIKeyYFONAHAKNVIHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPDMDS Properties and Procurement Guide


1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane (CAS 7453-26-1), also referred to as TPDMDS or bis(methyldiphenylsilyl)amine, is an organosilicon compound within the disilazane class. It is characterized as a white to light yellow crystalline solid with a melting point of 87–89 °C . This compound functions as a bulky silylating reagent, primarily utilized for the hydrophobization and deactivation of glass or silica surfaces, such as in the preparation of gas chromatography capillary columns [1]. Its molecular structure (C26H27NSi2) features two methyl and four phenyl substituents, which impart significant steric bulk relative to simpler disilazanes.

Workflow GC capillary column deactivation, surface hydrophobization
Surface Group Bulky diphenylmethylsiloxysilane species
Thermal Window Distinct high-temperature processing profile

Why TPDMDS Cannot Be Substituted with HMDS


The selection of a disilazane for surface silylation or as a protecting group is not interchangeable. The steric bulk of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane (TPDMDS), conferred by its four phenyl groups, directly dictates its reaction temperature profile, the nature of the resulting surface-bound silyl species, and the ultimate surface coverage. In contrast, less sterically hindered analogs like hexamethyldisilazane (HMDS) react via different pathways at distinct temperatures and yield surface groups with fundamentally different hydrophobic character and stability [1][2]. Attempting a one-to-one substitution without accounting for these quantifiable differences can lead to incomplete surface deactivation, altered chromatographic performance, or failure in synthetic protection schemes. The following evidence quantifies these critical distinctions.

Surface Chemistry Mismatch
TPDMDS yields diphenylmethylsiloxysilane groups; HMDS forms trimethylsilyl groups. Hydrophobicity and retention behavior differ fundamentally.
Temperature Incompatibility
TPDMDS requires a distinct processing window (~350 °C); HMDS reacts at lower temperatures. Direct substitution may lead to incomplete deactivation or surface degradation.
Steric Profile Divergence
Four phenyl groups provide steric bulk that limits internal pore access; smaller reagents like HMDS penetrate freely. Selectivity for external surfaces may be lost.

TPDMDS Quantitative Differentiation from Analogs


Silylation Temperature Threshold vs. HMDS

TPDMDS yields diphenylmethylsiloxysilane surface groups at approximately 350 °C, a temperature at which HMDS and DPTMDS exhibit different reactivity. HMDS forms trimethylsilyl groups below 350 °C, while DPTMDS forms dimethylphenylsilyl groups below 250 °C [1]. Furthermore, the formation of crosslinked Si-O-Si species from DPTMDS occurs at a considerably lower temperature (400 °C on dried silica) compared to HMDS (>460 °C) [1].

Temperature Threshold
Direct head-to-head
TPDMDS: ~350 °C (diphenylmethylsiloxysilane)
HMDS: lower temp (trimethylsilyl)
DPTMDS: Crosslinking temp: DPTMDS ~400 °C, HMDS >460 °C
Defines distinct thermal processing window
CP-MAS NMR on fumed silica model
Surface Chemistry Gas Chromatography Silylation

Surface Coverage Efficiency and Steric Hindrance

The steric bulk of phenyl substituents directly reduces silylation efficiency on porous silica. On MCM-41 materials, the surface coverage by silyl groups varies from 0.74 to 1.85 groups/nm² depending on substituent size [1]. Tetramethyldisilazane (least sterically demanding) achieves the highest efficiency, while bulky phenyl-containing disilazanes like TPDMDS produce the lowest surface coverage, leaving a higher fraction of unreacted silanol groups [1][2].

Coverage Efficiency
Class-level inference
Phenyl-substituted disilazanes: low coverage
Tetramethyldisilazane: 0.74–1.85 groups/nm²
Coverage varies ~2.5× across classes
Selects for steric definition over maximum capping
MCM-41 mesoporous silica
Mesoporous Materials Surface Functionalization Silylation Efficiency

Size-Selective Silylation in Mesopores

The molecular dimensions of disilazanes dictate accessibility to internal pore structures. For cagelike SBA-2 silica, tetramethyldisilazane (HN(SiHMe2)2) achieves a silylation efficiency (SE) of 1.98–2.28 mmol/g, while the bulkier phenyl-substituted analog tetramethyldiphenyldisilazane (HN(SiMe2Ph)2) is largely excluded, showing an SE of only 0.40–0.63 mmol/g [1]. On SBA-1 (larger pores), both reagents penetrate, but the bulkier reagent still shows reduced SE (2.91 vs. 4.03 mmol/g) [1].

Pore Accessibility
Class-level inference
Analogous phenyl disilazane SE: 0.40–0.63 mmol/g
Smaller reagent SE: 1.98–2.28 mmol/g
SE reduced ~70–80% on SBA-2
Serves as external surface probe
SBA-2 cagelike silica, ambient temp
Mesoporous Silica Size Exclusion Silylation

Surface Siloxysilane Group Thermal Stability

TPDMDS yields primarily diphenylmethylsiloxysilane groups on silica at ~350 °C, which are stable up to at least 400 °C before being replaced by methyltrisiloxysilane species [1]. In contrast, triphenylsilylamine (TPSA) yields phenyltrisiloxysilane and related groups, while octamethylcyclotetrasiloxane (D4) reacts even at 200 °C but leaves substantial residual silanols until >400 °C [1].

Thermal Stability
Direct head-to-head
Diphenylmethylsiloxysilane stable to ~400 °C; replaced above 400 °C
TPSA: phenyltrisiloxysilane groups
D4: methyltrisiloxysilane (predominant at 490 °C)
Unique surface chemistry cannot be replicated
CP-MAS NMR, 350–400 °C
Surface Deactivation Thermal Stability GC Column

TPDMDS Evidence-Based Application Scenarios


Fused Silica GC Column Deactivation

TPDMDS is the reagent of choice for deactivating glass capillary columns when a surface coated with diphenylmethylsiloxysilane groups is required. Unlike HMDS (which yields trimethylsilyl groups below 350 °C) or DPTMDS (which yields dimethylphenylsilyl groups below 250 °C), TPDMDS generates its characteristic surface chemistry at approximately 350 °C, providing a distinct temperature processing window [1]. This specific surface modification enhances hydrophobicity and is stable for high-temperature GC applications.

Selective External Functionalization of Mesoporous Silica

Due to its steric bulk from four phenyl substituents, TPDMDS is preferentially excluded from narrow pore entrances. As demonstrated with structurally analogous phenyl-substituted disilazanes on SBA-2 silica (silylation efficiency reduced by ~70–80% compared to smaller reagents), TPDMDS is ideal for selectively modifying the external surface of mesoporous particles while leaving internal pore surfaces unaltered [1]. This enables differential functionalization strategies in catalyst support design or drug delivery vehicle engineering.

Synthesis of Hindered Silyl Protecting Groups

TPDMDS serves as a precursor for introducing the bulky bis(methyldiphenylsilyl) protecting group onto alcohols and amines. This group offers enhanced stability under a wider range of reaction conditions compared to standard trimethylsilyl (TMS) protection, due to the steric shielding provided by the phenyl rings [1]. Its use is critical in complex, multi-step organic syntheses where selective deprotection of less hindered silyl groups is required, as supported by its established role as a silylating reagent in organic chemistry .

Application
Selection Property
Validation Focus
Fused silica GC column deactivation
Diphenylmethylsiloxysilane surface group
High-temperature hydrophobicity and processing window
Selective external functionalization of mesoporous silica
Steric bulk from phenyl substituents
External vs. internal surface modification contrast
Synthesis of hindered silyl protecting groups
Bulky bis(methyldiphenylsilyl) protection
Stability and selective deprotection in multi-step synthesis

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